N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, with the CAS number 1251590-45-0, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N6O3, with a molecular weight of 368.4 g/mol. The compound features a complex structure that includes a methoxyphenyl group and a triazolo-pyrazine moiety, which are often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- In vitro studies showed that similar triazole derivatives exhibited potent inhibitory effects against various cancer cell lines including HCT-15 and HeLa cells, with IC50 values ranging from 80 to 200 nM .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazole and pyrazine rings may interact with specific cellular targets involved in cancer proliferation and survival pathways.
Neuroprotective Effects
Some derivatives of pyrrolidine compounds have been noted for their neuroprotective properties. Studies suggest that they may modulate neuroinflammatory responses and provide protective effects against neurodegenerative conditions .
Synthesis and Activity Correlation
A study conducted on various heterocycles synthesized through multicomponent reactions indicated that modifications in the chemical structure significantly affect biological activity. The introduction of specific functional groups can enhance or diminish activity against targeted pathways .
Table of Biological Activities
Compound | Biological Activity | IC50 (nM) | Cell Line |
---|---|---|---|
Compound A | Anticancer | 100 | HeLa |
Compound B | Anticancer | 200 | HCT-15 |
N-(4-methoxyphenyl)-... | Potentially neuroprotective | N/A | N/A |
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-27-14-6-4-13(5-7-14)20-15(25)12-24-18(26)23-11-8-19-16(17(23)21-24)22-9-2-3-10-22/h4-8,11H,2-3,9-10,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOVEQIZUOAVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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